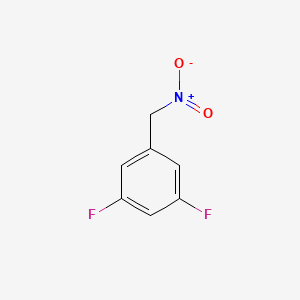
1,3-Difluoro-5-(nitromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-5-(nitromethyl)benzene is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a nitromethyl group is attached at the 5 position.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(nitromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1,3-difluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitromethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
1,3-Difluoro-5-(nitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitromethyl group can be reduced to an aminomethyl group under suitable conditions.
Substitution: The fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Difluoro-5-(nitromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential use as pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-difluoro-5-(nitromethyl)benzene and its derivatives depends on the specific application. In biological systems, the nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
類似化合物との比較
Similar Compounds
- 1,3-Difluoro-2-(nitromethyl)benzene
- 1,4-Difluoro-5-(nitromethyl)benzene
- 1,3-Difluoro-4-(nitromethyl)benzene
Comparison
1,3-Difluoro-5-(nitromethyl)benzene is unique due to the specific positioning of the fluorine atoms and the nitromethyl group. This arrangement can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C7H5F2NO2 |
|---|---|
分子量 |
173.12 g/mol |
IUPAC名 |
1,3-difluoro-5-(nitromethyl)benzene |
InChI |
InChI=1S/C7H5F2NO2/c8-6-1-5(4-10(11)12)2-7(9)3-6/h1-3H,4H2 |
InChIキー |
FJPZIGPRHDUDHP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)F)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


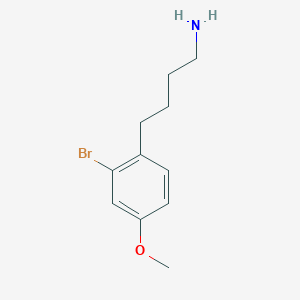
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B15316626.png)
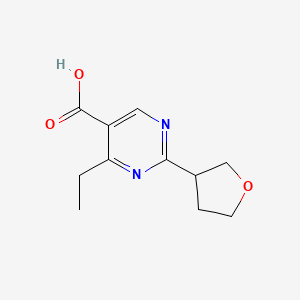
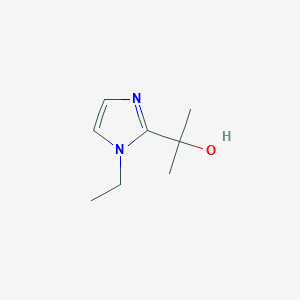
![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)
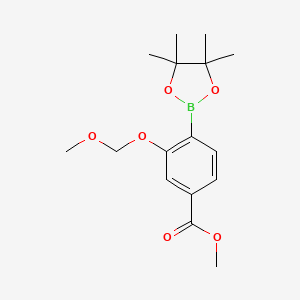

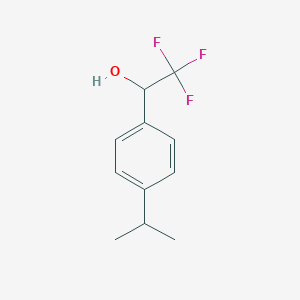
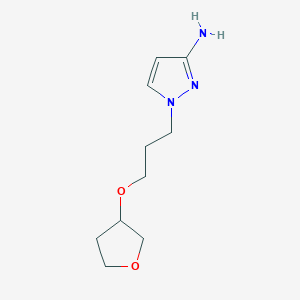
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)

![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)
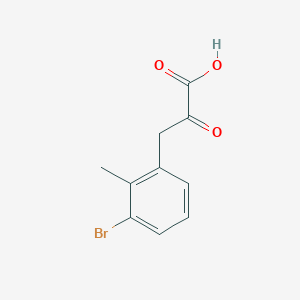
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
